molecular formula C11H16N2O B13005996 2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine

Cat. No.: B13005996
M. Wt: 192.26 g/mol
InChI Key: INMYZQIUPCKCHW-UHFFFAOYSA-N
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Description

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine is a chemical compound with the molecular formula C11H16N2O. This compound is characterized by a pyridine ring substituted with an amine group at the 3-position and a 2-methylcyclobutylmethoxy group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine typically involves the following steps:

    Formation of 2-Methylcyclobutylmethanol: This can be achieved through the reduction of 2-methylcyclobutanone using a reducing agent such as sodium borohydride (NaBH4) under mild conditions.

    Etherification: The 2-methylcyclobutylmethanol is then reacted with 3-aminopyridine in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) to form the desired ether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Methylcyclopropyl)methoxy)pyridin-3-amine
  • 2-((2-Methylcyclopentyl)methoxy)pyridin-3-amine
  • 2-((2-Methylcyclohexyl)methoxy)pyridin-3-amine

Uniqueness

2-((2-Methylcyclobutyl)methoxy)pyridin-3-amine is unique due to its specific structural features, such as the 2-methylcyclobutylmethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-[(2-methylcyclobutyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C11H16N2O/c1-8-4-5-9(8)7-14-11-10(12)3-2-6-13-11/h2-3,6,8-9H,4-5,7,12H2,1H3

InChI Key

INMYZQIUPCKCHW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1COC2=C(C=CC=N2)N

Origin of Product

United States

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